3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol
Description
Properties
IUPAC Name |
1-hydroxy-3,4-dihydro-2,1-benzoxaborinine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEWCFGVNDVQSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2CCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657158 | |
| Record name | 3,4-Dihydro-1H-2,1-benzoxaborinin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19206-51-0 | |
| Record name | 3,4-Dihydro-1H-2,1-benzoxaborinin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-1H-2,1-benzoxaborinin-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Standard Laboratory Procedure
A representative synthesis from the Royal Society of Chemistry involves:
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Substrate : 2-Vinylbenzeneboronic acid (0.68 mmol)
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Catalyst : Pd(CHCN)Cl (0.05 equiv)
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Oxidant : CuCl (2 equiv)
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Solvent : tert-Butanol (12 mL)
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Conditions : 80°C, 12 hours under argon
Mechanistic Analysis
The palladium catalyst activates the boronic acid moiety, facilitating intramolecular attack of the hydroxyl group on the vinyl carbon. Copper(II) chloride serves a dual role as an oxidant and halide source, preventing catalyst deactivation through re-oxidation of Pd(0) to Pd(II).
Copper-Mediated Oxidative Coupling
Halogenated Derivative Synthesis
A modified approach for 4-chloro-3-methyl derivatives employs:
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Substrate : (2-(Prop-1-en-1-yl)phenyl)boronic acid (0.62 mmol)
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Catalyst : Pd(CHCN)Cl (0.05 equiv)
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Additive : CuCl (2 equiv)
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Post-treatment : Additional CuCl (1 equiv) for 4 hours
Key Observations
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Halogen incorporation occurs via radical pathways mediated by excess CuCl
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tert-Butanol suppresses protonolysis side reactions compared to polar solvents
Comparative Analysis of Methods
Table 1 : Optimization Parameters for Cyclization Reactions
| Parameter | Palladium Method | Copper Method |
|---|---|---|
| Temperature (°C) | 80 | 80 |
| Reaction Time (h) | 12 | 16 |
| Monomer:Dimer Ratio | 1:0.4 | 0.5:1 |
| Typical Scale (mmol) | 0.68 | 0.62 |
| Purification | Column Chromatography | Recrystallization |
Industrial Scalability Considerations
While no large-scale production data exists for 3,4-dihydro-1H-benzo[c]oxaborinin-1-ol, lessons from analogous boron heterocycles suggest:
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Catalyst Recovery : Implementing Pd scavengers like QuadraSil MP reduces metal contamination
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Solvent Selection : Switching to 2-MeTHF improves reaction kinetics and enables aqueous workup
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Process Intensification : Continuous flow systems could mitigate dimer formation through precise residence time control
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various boronic acid derivatives.
Reduction: Reduction reactions can yield different hydroxy derivatives.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, hydroxy derivatives, and substituted aromatic compounds .
Scientific Research Applications
Injectable Self-Healing Hydrogels
One of the most promising applications of 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol is in the development of injectable self-healing hydrogels. These hydrogels are formed through dynamic covalent bonding facilitated by the interaction between the compound and saccharides like fructose. The resulting hydrogels exhibit remarkable properties such as:
- Self-healing capabilities: The hydrogels can autonomously repair themselves after damage.
- Injectability: They can be easily administered via syringe.
- Biocompatibility: Encapsulated cells show high viability (over 80%) after a week in culture .
The gel formation is triggered at physiological pH, making it suitable for various medical applications, including tissue engineering and drug delivery systems.
Drug Delivery Systems
The compound's ability to form dynamic covalent bonds makes it an excellent candidate for drug delivery systems. Its interaction with biomolecules allows for the controlled release of therapeutic agents. For instance:
- Targeted Delivery: The boronate ester crosslinking can be designed to release drugs in response to specific physiological conditions (e.g., pH changes).
- Enhanced Stability: The hydrogels can protect sensitive drugs from degradation before reaching their target site.
Sensor Development
This compound has potential uses in sensor technology due to its ability to undergo reversible reactions with various substrates. This property can be exploited in:
- Chemical Sensors: Detecting specific biomolecules or environmental pollutants.
- Biosensors: Monitoring biological processes by detecting changes in concentration of analytes.
Hydrogel Studies
A study demonstrated the efficacy of hydrogels formed using this compound in a biomedical context. The research highlighted:
| Property | Value |
|---|---|
| Storage Modulus (G') | Greater than Loss Modulus (G'') |
| Cell Viability | > 80% after 7 days |
| pH Responsiveness | Yes |
These findings indicate that the hydrogels not only maintain structural integrity but also support cellular activities, making them suitable for regenerative medicine applications .
Drug Release Mechanism
In another investigation focusing on drug delivery mechanisms, researchers utilized the compound to create a system that releases drugs in a controlled manner based on environmental triggers. The study found that:
- Release Rates : Adjusted by varying pH levels.
- Therapeutic Efficacy : Enhanced due to localized drug delivery.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol involves its interaction with molecular targets such as enzymes. For example, it has been shown to form complexes with human carbonic anhydrase I and II, which are enzymes involved in the regulation of pH and fluid balance in tissues . The compound’s boron atom plays a crucial role in these interactions, facilitating the formation of stable complexes with the enzyme active sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Boron-Containing Compounds
The compound is compared below with analogous boronic acid derivatives and benzoxaboroles, focusing on structural features, reactivity, and applications.
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Ring Size and Saturation: The target compound’s six-membered oxaborinine ring (vs. Partial saturation in the dihydro structure may improve solubility compared to fully aromatic analogs.
- Substituent Effects : The hydroxyl groups on boron enable pH-dependent boronate ester formation, critical for self-healing hydrogels. In contrast, 3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol’s methyl groups increase hydrophobicity, limiting aqueous solubility.
Reactivity in Polymer Conjugation
In HA conjugates, the target compound achieves a degree of substitution (DS) of 0.1–0.15 under optimized coupling conditions (DMTMM/HA molar ratio = 1).
Biological Activity
Overview
3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol is a heterocyclic compound characterized by its unique boron and oxygen-containing structure. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry due to its interactions with biological molecules.
- Molecular Formula : CHBO
- CAS Number : 19206-51-0
- Structure : The compound features a bicyclic structure that includes a boron atom integrated into the aromatic system, which enhances its reactivity and interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins. Notably, it forms complexes with human carbonic anhydrases I and II, which are crucial for maintaining pH balance and fluid homeostasis in tissues. This interaction can modulate enzyme activity, potentially leading to therapeutic effects in various conditions.
Therapeutic Potential
Research indicates that this compound may have therapeutic applications in treating skin conditions such as:
- Netherton Syndrome
- Rosacea
- Atopic Dermatitis
- Psoriasis
- Pruritus (itch)
These conditions are often characterized by inflammatory responses where modulation of enzyme activity could provide symptomatic relief or disease modification.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against certain cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30.5 |
| CAMA-1 | 25.0 |
| HCC1954 | 22.0 |
| SKBR-3 | 19.5 |
These results indicate significant inhibitory effects on cell proliferation, suggesting potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of boron-containing compounds similar to this compound:
- Boron-Pleuromutilins as Anti-Wolbachia Agents : A study indicated that boron-modified compounds exhibited potent activity against Wolbachia, a bacterium implicated in various diseases. The modifications enhanced their pharmacological profiles significantly .
- Antioxidant Activity : Compounds derived from similar structures showed promising antioxidant activity in assays measuring free radical scavenging capabilities. The research highlighted a structure-activity relationship (SAR) indicating that electron-withdrawing groups enhance antioxidant properties .
- JAK Inhibition : Another study focused on boron-containing pyrazole compounds as Janus kinase (JAK) inhibitors for treating inflammatory diseases. The findings suggested that modifications to the core structure could lead to enhanced biological activity .
Q & A
Q. How can researchers differentiate between off-target effects and true pharmacological activity in mechanistic studies?
- Methodological Answer : Use CRISPR/Cas9 gene editing to knock out the putative target and assess activity loss. Pair with proteomic profiling (e.g., SILAC) to identify unintended interactions. Validate with orthogonal assays, such as thermal shift assays for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
